1H-Pyrrole-2-carboxylic acid, 1-((4,5-dichloro-2-nitrophenyl)sulfonyl)-, ethyl ester
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Overview
Description
1H-Pyrrole-2-carboxylic acid, 1-((4,5-dichloro-2-nitrophenyl)sulfonyl)-, ethyl ester is a synthetic organic compound It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((4,5-dichloro-2-nitrophenyl)sulfonyl)-, ethyl ester typically involves multi-step organic reactions. A common route might include:
Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through cyclization reactions.
Introduction of the Carboxylic Acid Group: This can be achieved through carboxylation reactions.
Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides under basic conditions.
Esterification: The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2-carboxylic acid, 1-((4,5-dichloro-2-nitrophenyl)sulfonyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The dichloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products depend on the specific reactions but can include sulfoxides, sulfones, amines, and substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential in treating diseases.
Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action involves the interaction of the compound with specific molecular targets. The sulfonyl group and the nitrophenyl moiety can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2-carboxylic acid derivatives: Compounds with similar pyrrole structures but different substituents.
Sulfonyl-containing compounds: Molecules with sulfonyl groups that exhibit similar reactivity.
Nitrophenyl derivatives: Compounds with nitrophenyl groups that share similar chemical properties.
Uniqueness
The uniqueness of 1H-Pyrrole-2-carboxylic acid, 1-((4,5-dichloro-2-nitrophenyl)sulfonyl)-, ethyl ester lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
173908-14-0 |
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Molecular Formula |
C13H10Cl2N2O6S |
Molecular Weight |
393.2 g/mol |
IUPAC Name |
ethyl 1-(4,5-dichloro-2-nitrophenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C13H10Cl2N2O6S/c1-2-23-13(18)10-4-3-5-16(10)24(21,22)12-7-9(15)8(14)6-11(12)17(19)20/h3-7H,2H2,1H3 |
InChI Key |
ATXFAQDJODCEAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CN1S(=O)(=O)C2=CC(=C(C=C2[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
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